molecular formula C16H13ClN2O3 B4392865 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B4392865
M. Wt: 316.74 g/mol
InChI Key: BSZPKHQOAYXNIA-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Acetamide Formation: The final step involves the acylation of the benzoxazole derivative with 2-methylphenylacetic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide: Lacks the 2-methylphenyl group.

    2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-phenylacetamide: Lacks the methyl group on the phenyl ring.

Uniqueness

The presence of the 2-methylphenyl group and the chlorine atom in the benzoxazole ring may confer unique biological activities and chemical reactivity compared to other similar compounds. These structural features can influence the compound’s binding affinity to biological targets, its solubility, and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-10-4-2-3-5-12(10)18-15(20)9-19-13-7-6-11(17)8-14(13)22-16(19)21/h2-8H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZPKHQOAYXNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide
Reactant of Route 6
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2-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methylphenyl)acetamide

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